4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperazine ring and further connected to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate aminopyrazoles with formamide derivatives under acidic conditions . Another approach includes the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 and form hydrogen bonds with key amino acid residues is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo-pyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and structural similarity to pyrazolo[1,5-a]pyrimidine.
Uniqueness
4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct biological activities and photophysical properties. Its ability to act as a potent CDK2 inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H15N7 |
---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
5-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H15N7/c1-4-15-11-16-12(1)19-7-9-20(10-8-19)13-3-6-21-14(18-13)2-5-17-21/h1-6,11H,7-10H2 |
InChI Key |
XZEQKXKPKBXUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.